![molecular formula C21H20ClN3O4S B7708914 4-CHLORO-N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE](/img/structure/B7708914.png)
4-CHLORO-N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its complex structure and unique properties, making it a subject of extensive study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLORO-N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
4-CHLORO-N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE has a range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-CHLORO-N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE involves the inhibition of specific molecular targets, such as the HER2 receptor. This receptor is overexpressed in some cancer cells, leading to uncontrolled growth and proliferation. By inhibiting the activity of this receptor, the compound can slow or stop the growth of these cancer cells. Additionally, it may inhibit other tyrosine kinases, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-CHLORO-N-(2-ETHOXY-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide:
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and potential therapeutic applications.
Uniqueness
4-CHLORO-N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE is unique due to its specific molecular structure, which allows it to selectively inhibit certain receptors and enzymes. This specificity makes it a promising candidate for targeted therapies with potentially fewer side effects compared to non-selective compounds.
Propriétés
IUPAC Name |
4-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-2-29-20-8-7-18(30(27,28)24-14-15-9-11-23-12-10-15)13-19(20)25-21(26)16-3-5-17(22)6-4-16/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXQYDGJAULBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B7708833.png)
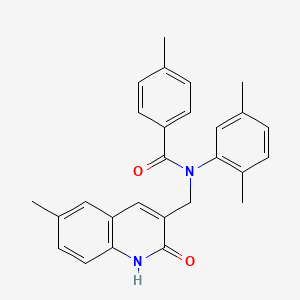
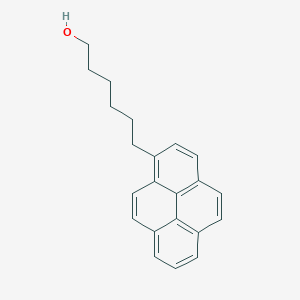
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7708871.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7708878.png)
![N-ethyl-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B7708882.png)
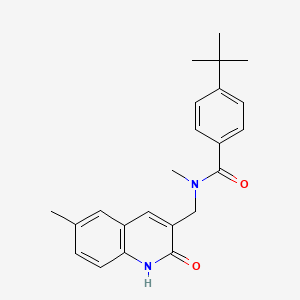
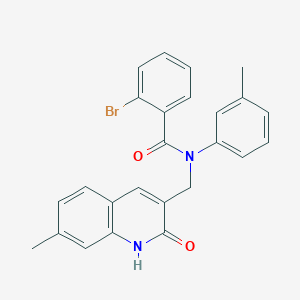
![N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7708893.png)
![(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7708900.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7708926.png)
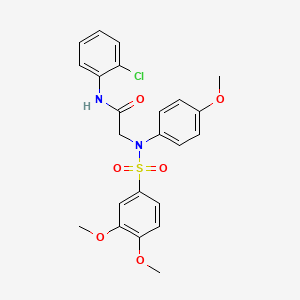
![N-Ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide](/img/structure/B7708938.png)
![4-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708939.png)
